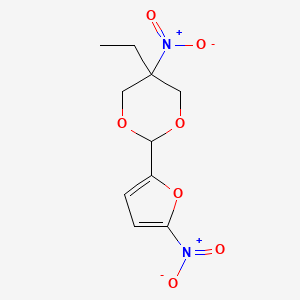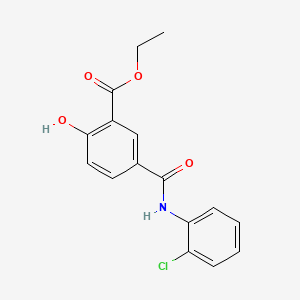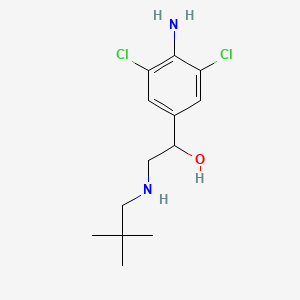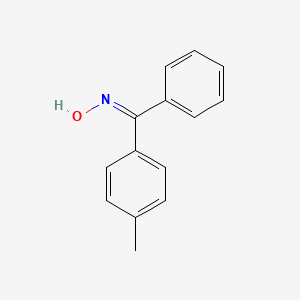
5-Ethyl-5-nitro-2-(5-nitrofuran-2-yl)-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-5-nitro-2-(5-nitrofuran-2-yl)-1,3-dioxane: is a synthetic organic compound that features a dioxane ring substituted with nitro and ethyl groups. Compounds with nitrofuran moieties are often studied for their potential biological activities, including antimicrobial and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-nitro-2-(5-nitrofuran-2-yl)-1,3-dioxane typically involves multi-step organic reactions. A common approach might include:
Formation of the dioxane ring: This can be achieved through the acid-catalyzed cyclization of appropriate diols or hydroxyketones.
Nitration: Introduction of nitro groups can be done using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids under controlled conditions.
Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to form amines.
Reduction: The nitrofuran moiety can be reduced to form corresponding amines or hydroxylamines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Amines: Reduction of nitro groups typically yields amines.
Hydroxylamines: Partial reduction of nitro groups can yield hydroxylamines.
Substituted Products: Nucleophilic substitution can yield a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
5-Ethyl-5-nitro-2-(5-nitrofuran-2-yl)-1,3-dioxane: may have applications in several fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential antimicrobial or anticancer agent due to the presence of nitrofuran moiety.
Medicine: Investigated for therapeutic properties.
Industry: Used in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism by which 5-Ethyl-5-nitro-2-(5-nitrofuran-2-yl)-1,3-dioxane exerts its effects would depend on its specific biological activity. For example, if it acts as an antimicrobial agent, it might interfere with bacterial DNA synthesis or protein function. The nitrofuran moiety is known to generate reactive oxygen species that can damage cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic.
Furazolidone: Another nitrofuran compound with antimicrobial properties.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
5-Ethyl-5-nitro-2-(5-nitrofuran-2-yl)-1,3-dioxane: is unique due to its specific substitution pattern and the presence of both nitro and ethyl groups on the dioxane ring, which may confer distinct chemical and biological properties compared to other nitrofuran compounds.
Propiedades
Número CAS |
39116-13-7 |
|---|---|
Fórmula molecular |
C10H12N2O7 |
Peso molecular |
272.21 g/mol |
Nombre IUPAC |
5-ethyl-5-nitro-2-(5-nitrofuran-2-yl)-1,3-dioxane |
InChI |
InChI=1S/C10H12N2O7/c1-2-10(12(15)16)5-17-9(18-6-10)7-3-4-8(19-7)11(13)14/h3-4,9H,2,5-6H2,1H3 |
Clave InChI |
LTGDQGUVTDSUAE-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC(OC1)C2=CC=C(O2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,6-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14675140.png)
![Dimethyl 2,2'-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate](/img/structure/B14675143.png)
![[(1,2-Dichloro-3,3,3-trifluoroprop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14675150.png)
![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate](/img/structure/B14675151.png)



![2-(1,3-Benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile](/img/structure/B14675166.png)

